molecular formula C11H9IN2S B8447635 4-(6-Iodo-1,3-benzothiazol-2-yl)butane nitrile

4-(6-Iodo-1,3-benzothiazol-2-yl)butane nitrile

Cat. No. B8447635
M. Wt: 328.17 g/mol
InChI Key: HRKOZDYVOWYMFE-UHFFFAOYSA-N
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Patent
US07074801B1

Procedure details

1.1 g of 4-(6-amino-1,3-benzothiazol-2-yl)butane nitrile synthesized according to a method described in JP-A 5–194440, 2 mL isoamyl nitrite, 0.96 g of copper (I) iodide and 2 mL diiodomethane were heated in tetrahydrofuran at 80° C. for 1 hour. After the solvent was removed, the residue was purified by NH silica gel column to give 888 mg of the title compound as colorless crystals.
Name
4-(6-amino-1,3-benzothiazol-2-yl)butane nitrile
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.96 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:15]=[CH:14][C:5]2[N:6]=[C:7]([CH2:9][CH2:10][CH2:11][C:12]#[N:13])[S:8][C:4]=2[CH:3]=1.N(OCCC(C)C)=O.[I:24]CI>O1CCCC1.[Cu]I>[I:24][C:2]1[CH:15]=[CH:14][C:5]2[N:6]=[C:7]([CH2:9][CH2:10][CH2:11][C:12]#[N:13])[S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
4-(6-amino-1,3-benzothiazol-2-yl)butane nitrile
Quantity
1.1 g
Type
reactant
Smiles
NC1=CC2=C(N=C(S2)CCCC#N)C=C1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
ICI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0.96 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column

Outcomes

Product
Name
Type
product
Smiles
IC1=CC2=C(N=C(S2)CCCC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 888 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.